Crizotinib

説明

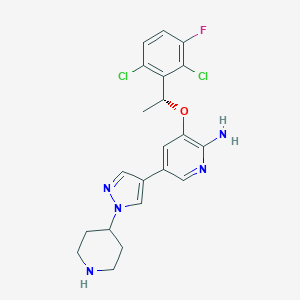

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009329 | |

| Record name | Crizotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Crizotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

877399-52-5 | |

| Record name | Crizotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877399-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crizotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877399525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crizotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crizotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRIZOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AH36668S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Crizotinib

Receptor Tyrosine Kinase Inhibition

Crizotinib functions as a multitargeted inhibitor of receptor tyrosine kinases. nih.govresearchgate.net By binding to the ATP-binding site, it prevents the phosphorylation of these kinases, which is essential for their activation and downstream signaling. drugbank.comresearchgate.netfrontiersin.org This competitive inhibition disrupts the aberrant signaling cascades that drive cancer cell growth and survival in tumors expressing activated forms of ALK, ROS1, or c-Met. nih.govdrugbank.combecarispublishing.com

Anaplastic Lymphoma Kinase (ALK) Inhibition

ALK is a receptor tyrosine kinase that plays a role in the development and maintenance of the nervous system. touchoncology.com In certain cancers, particularly a subset of non-small cell lung cancer (NSCLC), ALK can become aberrantly activated, often through chromosomal rearrangements that result in the formation of fusion proteins. nih.govdrugbank.comwikipedia.org this compound is a potent inhibitor of ALK phosphorylation and signal transduction. nih.govresearchgate.net Its inhibition of ALK is associated with reduced cell proliferation and increased cell death in ALK-positive cells. nih.govdrugbank.comcellsignal.com

Oncogenic ALK fusion proteins are formed when the ALK gene undergoes translocations and fuses with other genes. nih.govresearchgate.net Examples include EML4-ALK and NPM-ALK. nih.govdrugbank.comnih.gov These fusion proteins lead to the activation and dysregulation of ALK signaling, contributing to increased cell proliferation and survival in tumors expressing them. nih.govresearchgate.net The EML4-ALK fusion, for instance, results from an inversion on chromosome 2 that joins parts of the EML4 gene with the ALK gene, creating a chimeric protein with constitutive kinase activity. nih.govnih.govcancernetwork.com this compound demonstrates antitumor activity in cell-based assays and in mouse models bearing tumor xenografts that express EML4- or NPM-ALK fusion proteins. nih.govdrugbank.com Studies have shown that this compound is effective against the constitutively active oncogenic fusion protein NPM-ALK, inhibiting its phosphorylation and inducing cell cycle arrest and apoptosis in ALK-positive anaplastic large-cell lymphoma (ALCL) cell lines. cellsignal.com

This compound inhibits ALK by preventing its phosphorylation, which in turn disrupts the downstream signal transduction pathways activated by ALK. drugbank.com These pathways include Ras/ERK, JAK/STAT, and PI3K/AKT, which are involved in processes such as proliferation, migration, and cell survival. touchoncology.comoncotarget.com By inhibiting ALK phosphorylation, this compound abrogates the constitutive activation of these downstream pathways, thereby impeding tumor growth. oncotarget.com this compound demonstrates concentration-dependent inhibition of ALK phosphorylation in cell-based assays using tumor cell lines. nih.govpfizermedicalinformation.comresearchgate.net

Inhibition of ALK phosphorylation and signal transduction by this compound is associated with the induction of G1-S phase cell cycle arrest and apoptosis in ALK-positive cells in vitro and in vivo. nih.govresearchgate.netcellsignal.comnih.gov By disrupting the ALK-mediated signaling that promotes cell proliferation and survival, this compound can halt the progression of the cell cycle and trigger programmed cell death. drugbank.comnih.gov Studies in ALCL cell lines containing NPM-ALK have shown that this compound induces G1-S phase cell cycle arrest and apoptosis. cellsignal.com In Lewis lung carcinoma cells (which were confirmed to have no ALK fusion gene), this compound was also found to induce apoptosis and G1 phase arrest, suggesting potential mechanisms beyond ALK inhibition in certain contexts, possibly involving the activation of the Smad signaling pathway. spandidos-publications.comspandidos-publications.com

Downregulation of ALK Phosphorylation and Signal Transduction

ROS1 (c-ros Oncogene 1) Tyrosine Kinase Inhibition

This compound also inhibits the related ROS1 receptor tyrosine kinase. nih.govresearchgate.net ROS1 rearrangements are another oncogenic driver found in a subset of NSCLC patients. becarispublishing.comamegroups.orgnih.gov Similar to ALK fusions, ROS1 fusions lead to dysregulation of tyrosine kinase signaling, promoting tumor cell growth, proliferation, and progression. becarispublishing.comnih.gov this compound inhibits ATP-dependent cellular processes by forming a complex with the ROS1 protein kinase domain, leading to the suppression of ROS1 and its downstream pathways. becarispublishing.comamegroups.org The tyrosine kinase regions of ROS1 and ALK share significant homology, particularly in the ATP binding site, which explains the inhibitory activity of this compound against both kinases. becarispublishing.com In vitro assays have shown that this compound inhibits ROS1 phosphorylation in a concentration-dependent manner. drugbank.compfizermedicalinformation.com

Hepatocyte Growth Factor Receptor (HGFR/c-Met) Tyrosine Kinase Inhibition

This compound was originally developed as an inhibitor of the mesenchymal epithelial transition growth factor (c-MET), also known as Hepatocyte Growth Factor Receptor (HGFR). nih.govwikipedia.orgresearchgate.net Aberrant c-Met signaling is involved in the oncogenesis of various malignancies and can contribute to increased cell proliferation, migration, and invasion. mdpi.comnih.govpersonalizedmedonc.com this compound potently inhibits c-Met phosphorylation and signal transduction. nih.govresearchgate.netnih.gov This inhibition can suppress tumor cell growth and survival in tumor models expressing c-Met. nih.govnih.gov this compound demonstrates concentration-dependent inhibition of c-Met phosphorylation in cell-based assays. nih.govpfizermedicalinformation.comresearchgate.net Inhibition of c-Met by this compound has been shown to inhibit proliferation, migration, and invasion of human tumor cells in vitro. cellsignal.com

Table 1: Summary of this compound's Target Kinases and Effects

| Target Kinase | Key Role in Cancer | This compound Mechanism of Inhibition | Observed Effects of Inhibition |

| ALK | Oncogenic driver (especially via fusion proteins) | ATP-competitive inhibition | Inhibits phosphorylation, signal transduction; induces cell cycle arrest, apoptosis |

| ROS1 | Oncogenic driver (via fusion proteins) | ATP-competitive inhibition | Inhibits phosphorylation, downstream pathways; induces apoptosis |

| HGFR/c-Met | Involved in proliferation, migration, invasion | ATP-competitive inhibition | Inhibits phosphorylation, signal transduction; suppresses cell growth |

| RON | Receptor tyrosine kinase | Inhibition | (Mentioned as a target, specific detailed mechanisms less highlighted in sources) |

| Bcr/Abl (native/T315I) | Tyrosine kinase involved in leukemia | Competitive and allosteric inhibition | (Mentioned as a target, specific detailed mechanisms less highlighted in sources) mdpi.com |

| JAK2 | Tyrosine kinase involved in signaling pathways | Inhibition | (Mentioned as a target, specific detailed mechanisms less highlighted in sources) mdpi.com |

Table 2: Research Findings on this compound's Effects on ALK and c-Met Phosphorylation

| Target Kinase | Assay Type | Finding | Source Index |

| ALK | Cell-based assays | Concentration-dependent inhibition of phosphorylation. | nih.govpfizermedicalinformation.comresearchgate.net |

| c-Met | Cell-based assays | Concentration-dependent inhibition of phosphorylation. | nih.govpfizermedicalinformation.comresearchgate.net |

| c-Met | In vitro | Inhibits c-Met phosphorylation with IC50 values of 5–20 nM. | cellsignal.com |

| NPM-ALK | In vitro | Inhibits phosphorylation of the NPM-ALK fusion protein (mean IC50 of 24 nM). | cellsignal.com |

Table 3: Research Findings on this compound's Effects on Cell Cycle and Apoptosis

| Cell Type/Model | Observed Effect | Source Index |

| ALK-positive cells (in vitro and in vivo) | G1-S phase cell cycle arrest and induction of apoptosis. | nih.govresearchgate.netnih.gov |

| ALCL cell lines (containing NPM-ALK) | Induces G1-S phase cell cycle arrest and apoptosis. | cellsignal.com |

| Lewis lung carcinoma MP cells | Induces apoptosis and G1 phase arrest. | spandidos-publications.comspandidos-publications.com |

| Colon cancer cells | Induces apoptosis via mitochondrial pathway and PUMA. | aacrjournals.org |

Recepteur d'Origine Nantais (RON) Inhibition

This compound has been identified as an inhibitor of the RON kinase (also known as MST1R) mims.comnih.govbccancer.bc.caambetterhealth.com. RON is a receptor tyrosine kinase that belongs to the MET family and plays a role in various cellular processes, including cell scattering, invasion, and survival. While this compound is well-known for its potent inhibition of ALK and c-MET, it also exhibits inhibitory activity against RON mims.comnih.govbccancer.bc.caambetterhealth.com. Research indicates that this compound's selectivity for c-MET is approximately 10-fold higher than for RON, despite the significant sequence identity in their kinase domains acs.org. RON overexpression or coexpression with c-MET has been correlated with poor prognosis in several cancer types acs.org.

Inhibition of Other Kinases (e.g., Bcr/Abl, JAK2)

Beyond its primary targets, ALK, ROS1, and c-MET, this compound has been shown to inhibit other kinases, including Bcr/Abl and Janus kinase 2 (JAK2) mdpi.comarchivesofmedicalscience.comarchivesofmedicalscience.comresearchgate.netresearchgate.net.

Studies have demonstrated this compound's ability to inhibit both native Bcr/Abl and its resistant T315I mutation mdpi.comarchivesofmedicalscience.comarchivesofmedicalscience.comresearchgate.netresearchgate.netnih.govnih.gov. This inhibition of Bcr/Abl kinase activity has been shown to suppress the growth of Philadelphia chromosome-positive (Ph+) leukemia cells nih.govaku.edu. Research findings indicate that this compound can overcome soluble factor-mediated drug resistance in chronic myelogenous leukemia (CML) cell lines, a mechanism attributed, in part, to its ability to inhibit JAK2 archivesofmedicalscience.comarchivesofmedicalscience.comresearchgate.netpreprints.org.

Data Table: this compound Inhibition of Select Kinases

| Kinase | Inhibition by this compound | Notes | Source(s) |

| ALK | Yes | Primary target, inhibits fusion proteins and mutations | nih.govambetterhealth.comdrugbank.comnih.gov |

| ROS1 | Yes | Primary target, inhibits fusion proteins | nih.govambetterhealth.comdrugbank.com |

| c-MET | Yes | Inhibits phosphorylation and signal transduction | nih.govambetterhealth.comacs.orgdrugbank.com |

| RON (MST1R) | Yes | Inhibitory activity observed | mims.comnih.govbccancer.bc.ca |

| Bcr/Abl | Yes | Inhibits native and T315I mutant | mdpi.comresearchgate.netnih.govnih.gov |

| JAK2 | Yes | Contributes to overcoming drug resistance in CML | mdpi.comarchivesofmedicalscience.comarchivesofmedicalscience.comresearchgate.net |

Ligand Binding and Inhibitory Mechanisms

This compound exerts its inhibitory effects through specific interactions within the kinase structure, primarily involving the ATP binding site and, in some cases, allosteric sites.

ATP-Competitive Binding within Kinase Pockets

A key mechanism of action for this compound is its ability to act as an ATP-competitive inhibitor mdpi.comresearchgate.netresearchgate.netnih.govnih.govnih.gov. Kinases require ATP as a phosphate (B84403) donor to phosphorylate their substrates. This compound competes with ATP for binding to the ATP-binding pocket within the kinase domain mdpi.comresearchgate.netresearchgate.netnih.govnih.gov. By occupying this site, this compound prevents ATP from binding, thereby blocking the phosphorylation activity of the kinase and inhibiting downstream signaling pathways nih.govmdpi.comdrugbank.comnih.gov. This competitive binding is a common mechanism for many small-molecule kinase inhibitors mdpi.com. Structural studies have illustrated this compound binding within the ATP pocket of kinases like c-MET elifesciences.org.

Allosteric Inhibition Modalities

In addition to ATP-competitive binding, this compound has also been shown to exhibit allosteric inhibition, particularly in the case of Bcr/Abl mdpi.comresearchgate.netresearchgate.netnih.govnih.govaku.eduresearchgate.net. Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, inducing conformational changes in the kinase that disrupt its activity mdpi.com. For Bcr/Abl, research suggests that this compound allosterically affects the myristoyl binding pocket nih.govnih.govaku.edu. This dual mechanism of action, involving both ATP-site occupancy and allosteric modulation, is considered a seemingly unique characteristic of this compound's interaction with Bcr/Abl nih.govnih.govaku.edu. This allosteric effect on the myristoyl binding pocket contributes to this compound's activity against certain Bcr/Abl mutations, including the T315I gatekeeper mutation, which confers resistance to some ATP-competitive inhibitors nih.govnih.gov.

Influence on Malignant Cell Biological Processes

The inhibition of key kinases by this compound translates into significant effects on the biological processes that drive malignant cell growth and survival.

Modulation of Cell Proliferation and Survival Pathways

This compound's inhibition of kinases like ALK, ROS1, and c-MET directly impacts signaling pathways that promote cell proliferation and survival nih.govdrugbank.com. In cancers driven by oncogenic ALK or ROS1 fusion proteins, these kinases are constitutively active, leading to uncontrolled cell growth nih.govdrugbank.com. By inhibiting their phosphorylation and activity, this compound reduces the downstream signaling that supports proliferation nih.govdrugbank.com.

Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in malignant cells nih.govoncotarget.com. This is achieved through the modulation of various pathways. For instance, in lung cancer cells, this compound has been observed to induce autophagy, a cellular process that can contribute to cell death, through the inhibition of STAT3 signaling oncotarget.com. Inhibition of ALK signaling by this compound has also been linked to the induction of apoptosis and inhibition of cell growth in pancreatic cancer cells nih.gov. This compound can also affect other processes crucial for tumor progression, such as cell migration and invasion, potentially by modulating pathways like TGF-β signaling researchgate.net.

Impact on Malignant Cell Migration and Invasion

This compound has demonstrated significant inhibitory effects on the migration and invasion of various malignant cell types, particularly those where its target kinases, such as MET, are dysregulated. dovepress.comnih.govmdpi.com MET is a receptor tyrosine kinase known for its pleiotropic effects in tumorigenesis, including promoting cell migration and invasion. mdpi.comdovepress.com Dysregulation or overexpression of MET has been associated with inferior outcomes in certain cancers, such as breast cancer and ovarian cancer. mdpi.comdovepress.com

Studies in breast cancer cell lines, including the basal-like MDA-MB-231 cells known for their invasive phenotype, have shown that this compound treatment significantly inhibits migration and invasion in a dose-dependent manner. dovepress.comnih.gov This effect is linked to the suppression of active MET (phospho-MET) in these cells. dovepress.comnih.gov Reduced MET activation appears to explain the anti-migratory and anti-invasive effects of this compound in this breast cancer subtype. dovepress.com

In bladder cancer cell lines, including cisplatin-naïve and cisplatin-resistant cells, this compound suppressed cell migration and invasion in a three-dimensional spheroid model. mdpi.com This was accompanied by a reduced expression of E-cadherin and an enhanced expression of vimentin, suggesting the suppression of epithelial-mesenchymal transition (EMT), a process linked to increased tumor aggressiveness. amegroups.orgmdpi.com

Beyond its primary targets, this compound has also been found to suppress transforming growth factor-beta (TGF-β)-mediated cell migration and invasion in non-small cell lung cancer (NSCLC) cells. researchgate.netnih.gov Research indicates that this compound can inhibit TGF-β signaling by blocking Smad phosphorylation in a manner independent of ALK, MET, RON, and ROS1 inhibition. researchgate.netnih.gov Molecular docking and in vitro enzyme activity assays suggest that this compound directly inhibits the kinase activity of TGF-β receptor I through a competitive inhibition mode. nih.gov Cell tracking, scratch wound, and transwell migration assays have confirmed that this compound inhibits both TGF-β- and HGF-mediated NSCLC cell migration and invasion. nih.gov In vivo studies using bioluminescence imaging have further shown that this compound suppresses the metastatic capacity of NSCLC cells. nih.gov

The impact of this compound on cell migration and invasion can be summarized by its ability to inhibit key signaling pathways and receptors involved in these processes.

Table 1: Impact of this compound on Cell Migration and Invasion in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Primary Target(s) Involved | Observed Effect on Migration and Invasion | Reference |

| MDA-MB-231 | Breast Cancer | MET | Significant dose-dependent inhibition | dovepress.comnih.gov |

| T24, T24R2 | Bladder Cancer | c-Met/PI3K/Akt pathway | Suppression | mdpi.com |

| A549, NCI-H3122 | NSCLC | TGF-β Receptor I | Inhibition of TGFβ-mediated migration/invasion | researchgate.netnih.gov |

| H2228 | Lung Adenocarcinoma | JAK-STAT pathway | Inhibition | spandidos-publications.com |

| MDA-MB-231 | Triple-Negative Breast Cancer | MET | Inhibition | dovepress.com |

Research into Potential Angiogenesis Inhibition

Research has also explored the potential of this compound to inhibit angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. nih.govresearchgate.net While primarily known for its direct effects on cancer cells driven by ALK, ROS1, and MET alterations, studies suggest that this compound may also exert anti-angiogenic effects. mdpi.comnih.gov

In a study investigating the anticancer effect of this compound in pancreatic cancer, it was observed that this compound inhibited the formation of new blood vessels in a Matrigel plug assay and decreased the expression of CD31, a marker for endothelial cells, suggesting a potential anti-angiogenic role. nih.govoncotarget.com This effect in pancreatic cancer was attributed to the inhibition of the ALK signaling pathway, rather than c-MET, in this specific context. nih.govoncotarget.com

Further research, particularly in the context of resistance to this compound in ALK-positive NSCLC, has highlighted the involvement of angiogenesis pathways. nih.gov Studies using RNA sequencing in this compound-resistant cell lines have shown high expression of chemokines and angiogenesis-related pathways. nih.gov Specifically, the chemokine CCL20 has been implicated in inducing this compound resistance by activating angiogenesis through the JAK2/STAT3-CCL20-VEGFA/IL6 axis. nih.gov This suggests that while this compound may not directly target key angiogenic factors like VEGF in all contexts, its activity can influence pathways that intersect with angiogenesis.

Preclinical studies evaluating combinations of ALK TKIs, including this compound, with anti-VEGFR2 therapy in mouse xenograft models have shown enhanced anti-tumor effects and lower numbers of CD31-positive blood vessels compared to ALK TKI alone, implicating the role of VEGFR2 signaling in the context of ALK TKI treatment and suggesting potential anti-angiogenic efficacy of the combination. mdpi.com

Although the primary mechanism of action of this compound is the inhibition of ALK, ROS1, and MET kinases, the observed effects on reducing microvessel density and influencing angiogenesis-related pathways in various cancer models indicate a potential, albeit perhaps indirect or context-dependent, role in angiogenesis inhibition. nih.govoncotarget.comnih.govmdpi.com

Table 2: Research Findings on this compound's Potential Angiogenesis Inhibition

| Cancer Type | Model System | Key Finding Related to Angiogenesis | Potential Mechanism Involved | Reference |

| Pancreatic Cancer | Mouse xenograft, in vitro | Inhibited new blood vessel formation, decreased CD31 expression | ALK signaling pathway inhibition | nih.govoncotarget.com |

| ALK-positive NSCLC (resistant) | Cell lines, in vivo | Angiogenesis pathways involved in resistance | JAK2/STAT3-CCL20-VEGFA/IL6 axis | nih.gov |

| ALK-positive NSCLC | Mouse xenograft | Enhanced anti-tumor effects and reduced blood vessels in combination with anti-VEGFR2 therapy | Interaction with VEGFR2 signaling (indirect) | mdpi.com |

Structural Basis of Crizotinib Activity and Selectivity

Molecular Architecture and Key Interacting Moieties of Crizotinib

The chemical structure of this compound (C₂₁H₂₂Cl₂FN₅O) is characterized by the presence of several key functional groups, including pyrazole (B372694), pyridine, and piperidine (B6355638) rings frontiersin.orgmrc.ac.ukuni.lu. A critical component for target engagement is the 2-aminopyridine (B139424) moiety, which forms essential bonds within the ATP-binding sites of ALK, ROS1, and c-Met mdpi.com. The piperidine ring is typically oriented towards the solvent-exposed surface of the protein, making it a potential point for chemical modification or conjugation strategies mdpi.com. This compound exists as a chiral compound, with the (R)-enantiomer demonstrating superior potency compared to the (S)-isomer or the racemic mixture guidetopharmacology.org.

Co-crystal Structure Analysis of this compound-Kinase Complexes (e.g., ALK, ROS1, c-Met)

Co-crystal structures of this compound in complex with the kinase domains of its primary targets – ALK, ROS1, and c-Met – have provided invaluable atomic-level details regarding its binding mode and the basis for its selectivity mdpi.comaacrjournals.orgacs.org. These structures consistently show this compound occupying the ATP-binding pocket in a conserved fashion across these kinases mdpi.com.

In the co-crystal structure of the ALK-crizotinib complex (PDB ID: 2XP2), the 2-aminopyridine group engages in crucial hydrogen bonding interactions with backbone atoms of residues in the hinge region, specifically with the oxygen atom of Glu1197 and the N-H group of Met1199 nih.gov. An additional hydrogen bond is formed between the N2 nitrogen of the pyrazole ring and a water molecule that is coordinated by Asp1203 nih.gov. This compound is observed to bind to ALK in an inactive conformational state aacrjournals.org.

The co-crystal structure of ROS1 bound to this compound (PDB ID: 3ZBF) reveals that this compound binds within the ATP-binding cleft situated between the N-terminal and C-terminal lobes of the kinase domain researchgate.net. Similar to its interaction with ALK, the 2-aminopyridine ring forms hydrogen bonds with backbone residues in the hinge region, specifically Glu2027 and Met2029 in ROS1 mdpi.com. This binding characteristic is consistent with a Type I inhibitor, which typically binds to the active conformation of the kinase pnas.orgnih.gov.

For c-Met, the co-crystal structure (PDB ID: 2WGJ) illustrates this compound's binding within the ATP pocket mdpi.comnih.gov. The 2-aminopyridine core is essential for interactions with hinge region residues Pro1158 and Met1160 mdpi.com. Furthermore, a significant π-stacking interaction is observed between the 2,6-dichloro-3-fluorophenyl ring of this compound and the Tyr1230 residue mdpi.com. This compound is categorized as a Type Ia inhibitor for c-Met, characterized by its interactions with both Tyr1230 and G1163 mdpi.com.

Despite the high degree of sequence homology, particularly within the ATP-binding sites of ALK and ROS1 (approximately 84% similarity) mdpi.com, and the generally similar binding mode of this compound, subtle structural differences contribute to the observed selectivity profile and can influence the emergence of resistance mutations pnas.org.

Computational Approaches in this compound Structural Biology

Computational methods have served as powerful tools to complement experimental structural data, offering deeper insights into the dynamic nature of protein-ligand interactions, conformational landscapes, and the thermodynamics of binding obmclab.com.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a widely utilized computational technique for predicting the preferred binding orientations and affinities of small molecules, such as this compound, within the binding sites of their target proteins researchgate.netobmclab.com. Docking studies have been employed to analyze the binding of this compound and its structural analogs to ALK and c-Met, reinforcing the critical role of the 2-aminopyridine moiety's interactions with hinge residues mdpi.com. These studies are also valuable for predicting the binding behavior of inhibitors with mutated kinases, aiding in the understanding of resistance mechanisms mdpi.compnas.org. For example, docking simulations performed on the ROS1 G2032R mutant suggested that the bulkier arginine residue at this position creates a steric clash with the pyrazole and piperidine rings of this compound, impeding its binding mdpi.compnas.org.

Molecular Dynamics Simulations to Elucidate Conformational Changes

Molecular dynamics (MD) simulations provide a time-dependent perspective on the behavior of protein-ligand complexes, allowing for the observation of conformational fluctuations and changes induced by ligand binding or mutations obmclab.comresearchgate.net. MD simulations have been used to investigate the flexibility of kinase domains, such as ROS1, when bound to this compound mdpi.com. Studies employing advanced MD techniques, like Gaussian accelerated molecular dynamics (GaMD), have explored the impact of ALK mutations, including L1198F and C1156Y, demonstrating how these alterations can increase protein flexibility and affect the positioning and orientation of this compound, thereby contributing to drug resistance researchgate.netresearchgate.net. MD simulations can also provide insights into the role of conformational dynamics in determining the enantioselectivity observed with this compound plos.org.

Free Energy Calculation Approaches for Binding Affinity Analysis

Free energy calculation methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Adaptive Biasing Force (ABF), are employed to provide a more thermodynamically rigorous estimation of the binding affinity between a ligand and a protein plos.orgnih.gov. These methods offer a more refined measure of binding strength compared to scoring functions used in docking nih.gov. Free energy calculations have been applied to study the binding of this compound to both wild-type and mutant kinases researchgate.netresearchgate.net. For instance, MM/GBSA calculations were utilized to analyze the binding of the (S)- and (R)-enantiomers of this compound to MTH1, highlighting the significant contribution of van der Waals interactions to the observed chiral selectivity plos.orgnih.gov. Furthermore, free energy landscapes derived from MD simulations can elucidate the energetic basis of drug resistance, revealing how mutations impact binding stability and the duration of the protein-ligand complex (residence time) zju.edu.cnplos.org.

Rational Drug Design Principles Guiding this compound Development

The development of this compound is a prime example of the application of rational drug design principles, a strategy that leverages detailed structural and biochemical information about the target to design molecules with desired pharmacological properties scielo.org.mxbbau.ac.in. This compound's journey began with a first-generation c-Met inhibitor, PHA-66752. The co-crystal structure of PHA-66752 bound to c-Met provided crucial structural insights that guided subsequent optimization efforts aimed at improving binding within the active site aacrjournals.orgacs.org. The design strategy focused on creating a molecule that was less lipophilic and featured a small hinge-binding motif to enhance its interaction within the kinase pocket nih.gov.

This process involved iterative cycles of design, synthesis, and evaluation. A key step was the re-engineering of the central core rings to arrive at the 5-aryl-3-benzyloxy-2-aminopyridine scaffold. This specific arrangement allowed the 2-aminopyridine nitrogen and its attached amino group to form favorable hydrogen bonds with residues in the kinase hinge region acs.org. Further refinement of this lead series ultimately led to the identification of this compound, a potent dual inhibitor of both c-Met and ALK acs.org. The high structural similarity between the ATP-binding sites of ALK and ROS1 subsequently facilitated the expansion of this compound's inhibitory profile to include ROS1 mdpi.com.

Rational drug design also incorporates considerations beyond just binding affinity, such as ligand efficiency and the influence of molecular features on physicochemical properties like lipophilicity (represented by log D) acs.org. This systematic, structure-guided approach, coupled with rigorous biochemical and cellular evaluations, was fundamental to the successful development of this compound with its specific potency and selectivity profile acs.org.

Mechanisms of Acquired Resistance to Crizotinib

On-Target Resistance Mechanisms

On-target resistance mechanisms involve alterations to the ALK or ROS1 kinase, the primary targets of crizotinib. These alterations can reduce the drug's binding affinity or increase the activity of the kinase, thereby overcoming the inhibitory effects of this compound. researchgate.netresearchgate.net

Secondary Mutations within Kinase Domains

Secondary mutations within the kinase domains of ALK or ROS1 are a common mechanism of acquired resistance to this compound. These point mutations can occur in various regions of the kinase domain, affecting drug binding or enzyme activity.

A diverse array of secondary mutations have been identified within the ALK tyrosine kinase domain in patients who have developed resistance to this compound. nih.gov These mutations can alter the conformation of the ATP-binding pocket or other critical regions, reducing this compound's ability to bind and inhibit the kinase. nih.gov

Examples of ALK resistance mutations include:

G1202R: This mutation is located in the solvent-exposed region of the ATP-binding pocket and is a common resistance mutation, particularly with next-generation ALK inhibitors, but also observed in this compound resistance. nih.govnih.govoaepublish.com

L1196M: This is a gatekeeper mutation analogous to the T790M mutation in EGFR, which adds bulky residues near the ATP-binding site, hindering drug binding. nih.govuhod.orgnih.gov

S1206Y: This mutation has been identified in this compound-resistant specimens. oaepublish.comoatext.com

L1152R: This mutation can interfere with downstream signaling pathway phosphorylation. amegroups.orgoaepublish.com

C1156Y: This mutation can lead to specific conformational changes in the binding site, decreasing this compound affinity. amegroups.orgoaepublish.commdpi.comkarger.com

F1174V: This mutation is also associated with this compound resistance. nih.govoaepublish.com

L1198F: This mutation has been reported in patients resistant to this compound. oaepublish.comoatext.com

Other ALK mutations associated with this compound resistance include G1269A, I1171T/N/S, E1210K, L1152P, V11180L, I1151T, and G1128A. nih.govoaepublish.com

A table summarizing some ALK resistance mutations and their frequency in this compound-resistant samples is presented below:

| ALK Mutation | Frequency in this compound-Resistant Samples |

| L1196M | ~7% oatext.com, ~20-30% researchgate.net |

| G1269A | ~4% oatext.com |

| C1156Y | ~2% oatext.com |

| G1202R | ~2% oatext.com, ~10% oaepublish.com |

| I1171T | ~2% oatext.com |

| S1206Y | ~2% oatext.com |

| E1210K | ~2% oatext.com |

| F1174V | Not specified in frequency table |

| L1152R | Not specified in frequency table |

| L1198F | Not specified in frequency table |

Note: Frequencies can vary across studies.

Similar to ALK, secondary mutations in the ROS1 kinase domain are a significant mechanism of acquired resistance to this compound in ROS1-rearranged NSCLC. researchgate.netaacrjournals.org

Examples of ROS1 resistance mutations include:

G2032R: This is the most commonly occurring ROS1 resistance mutation in this compound-resistant patients. becarispublishing.comresearchgate.netaacrjournals.orgcrsf.infrontiersin.org It is a solvent-front mutation that can cause steric interference with drug binding. crsf.infrontiersin.org

D2033N: Located at the C-terminal of the hinge region, this mutation can modify the ATP-binding pocket and weaken the binding ability to ROS1-TKIs like this compound. becarispublishing.comaacrjournals.orgcrsf.infrontiersin.org

L2026M: This is a gatekeeper mutation in ROS1 that can confer resistance to this compound. aacrjournals.orgcrsf.infrontiersin.org

Other ROS1 mutations reported in this compound resistance include L1951R, S1986F/Y, L1982F, E1990G, F1994L, L2155S, and S1886. researchgate.netaacrjournals.orgcrsf.infrontiersin.orgaacrjournals.org

A table summarizing some ROS1 resistance mutations and their frequency in this compound-resistant samples is presented below:

| ROS1 Mutation | Frequency in this compound-Resistant Samples |

| G2032R | ~33-41% frontiersin.org, ~41% becarispublishing.com, ~32% aacrjournals.org |

| D2033N | ~2.4-6% frontiersin.org, ~2.4% aacrjournals.org, ~6% crsf.in |

| L2026M | ~1% frontiersin.org, detected in resistant samples researchgate.netaacrjournals.orgcrsf.in |

| S1986Y/F | ~2.4-6% frontiersin.org, detected in resistant samples researchgate.netaacrjournals.orgcrsf.in |

| L1951R | ~1% frontiersin.org, detected in resistant samples researchgate.netaacrjournals.orgcrsf.in |

Note: Frequencies can vary across studies.

Resistance mutations in ALK and ROS1 kinases induce structural and energetic changes that impact this compound binding. These changes can include alterations in the conformation of the kinase domain, particularly around the ATP-binding pocket and the P-loop, leading to reduced binding affinity and increased dissociation rates of the drug. plos.orgacs.org

For example, the ALK L1196M gatekeeper mutation introduces a bulky methionine residue that sterically hinders the binding of this compound. nih.govnih.gov The ALK C1156Y mutation can cause conformational changes that indirectly reduce this compound sensitivity. amegroups.orgnih.gov Computational studies, such as molecular dynamics simulations and free energy calculations, have been used to explore the structural and energetic basis of resistance. plos.orgacs.orgmdpi.com These studies can predict the impact of mutations on drug binding affinity and identify the key residues involved in altered interactions. plos.orgacs.org For instance, simulations have shown that the ROS1 G2032R mutation can lead to a more rigid P-loop region, impairing this compound binding and shortening its residence time. plos.org

ROS1 Kinase Domain Mutations (e.g., G2032R, D2033N, L2026M)

Gene Amplification of Target Kinases

Amplification of the ALK or c-Met gene is another on-target mechanism that can lead to acquired resistance to this compound. Increased copy numbers of the fusion gene or the MET gene can result in overexpression of the target protein, overwhelming the inhibitory capacity of this compound. nih.govresearchgate.netmdpi.com

ALK Gene Amplification: High-level amplification of the wild-type or fusion ALK gene has been observed in this compound-resistant tumors. nih.govoatext.commdpi.compnas.org This amplification can occur alone or in combination with secondary ALK mutations and is sufficient to confer resistance. nih.govamegroups.orgmdpi.com Studies in cell lines have confirmed that amplification of EML4-ALK can cause resistance to this compound. nih.govpnas.org

c-Met Gene Amplification: Although this compound was initially developed as a MET inhibitor, c-Met amplification can also serve as a mechanism of acquired resistance, particularly in the context of ALK or EGFR-targeted therapy. cancernetwork.comimrpress.comamegroups.orgnih.gov While less frequently reported as a primary resistance mechanism to this compound in ALK-positive disease compared to secondary mutations, it is a known bypass pathway and can contribute to resistance. amegroups.orgresearchgate.netkarger.com MET amplification leads to increased expression of the c-Met protein, activating downstream signaling pathways and promoting tumor cell proliferation and survival, thus bypassing ALK inhibition. cancernetwork.comnih.gov

Off-Target Resistance Mechanisms (Bypass Signaling)

Off-target or bypass signaling mechanisms involve the activation of alternative signaling pathways that can compensate for the inhibition of ALK or ROS1 by this compound. These pathways can reactivate downstream signaling cascades crucial for tumor cell survival and proliferation, rendering the tumor resistant to the TKI. amegroups.orgresearchgate.netoaepublish.com

Examples of activated bypass signaling pathways in this compound resistance include:

EGFR Pathway Activation: Increased phosphorylation of EGFR and activation of downstream signaling have been observed in this compound-resistant cells and patient samples, even in the absence of EGFR mutations. nih.govamegroups.orgoaepublish.comkarger.comaacrjournals.org This can lead to the activation of downstream pathways like MAPK, bypassing the ALK inhibition. oaepublish.comnih.gov

KIT Amplification/Activation: Amplification and activation of the KIT receptor tyrosine kinase have been identified as a bypass mechanism in this compound-resistant tumors. nih.govamegroups.orgmdpi.comkarger.com

HER2/HER3 Activation: Activation of HER2 and HER3, other members of the ErbB family of receptor tyrosine kinases, can also contribute to bypass signaling and this compound resistance. oaepublish.comkarger.com

KRAS Mutations: Mutations in KRAS have been found in some patients who developed resistance to this compound. amegroups.orgkarger.com

MAPK Pathway Activation: Upregulation of the MAPK signaling pathway, potentially through alterations in genes like MAP2K1, has been implicated in this compound resistance. becarispublishing.commdpi.comcrsf.in

Other Pathways: Other pathways such as IGF-1R, SRC, and mTOR have also been suggested to play a role in bypass signaling in this compound resistance. researchgate.netuhod.orgkarger.com Epithelial-mesenchymal transition (EMT) is also associated with this compound resistance and involves the activation of specific signaling pathways. karger.comaacrjournals.orgfrontiersin.org

The activation of these bypass pathways can occur independently of ALK or ROS1 genetic alterations and can lead to resistance by reactivating downstream signaling despite effective inhibition of the primary target. amegroups.orgoaepublish.comcrsf.in In some cases, multiple resistance mechanisms, including both on-target mutations and bypass signaling, can be present in the same tumor. nih.govamegroups.org

Activation of Alternative Oncogenic Pathways (e.g., EGFR, K-RAS, c-KIT)

Activation of alternative oncogenic pathways is a significant mechanism of acquired resistance to this compound. This occurs when cancer cells become less reliant on ALK signaling for growth and survival and instead activate other pathways to maintain proliferation. Several alternative pathways have been implicated, including those driven by EGFR, KRAS, and c-KIT nih.govaacrjournals.orgamegroups.org.

Research has shown that under the selective pressure of this compound treatment, pre-existent oncogenic drivers or new alterations in other genes can emerge, leading to resistance amegroups.org. For instance, studies analyzing post-crizotinib biopsy samples from patients with ALK-positive NSCLC have identified the presence of EGFR phosphorylation, KRAS mutations, and c-KIT amplification in a subset of resistant tumors nih.govamegroups.org. In one series, EGFR phosphorylation and KRAS mutation were found in 3 out of 11 ALK-positive specimens after this compound treatment, and c-KIT amplification was identified in 2 of 13 resistant specimens amegroups.org. Another study comparing pre- and post-crizotinib tissue samples from nine patients demonstrated increased EGFR activation following the development of this compound resistance in four cases nih.gov. Additionally, one patient's post-crizotinib tumor showed KIT gene amplification and increased expression of both KIT and its ligand, stem cell factor nih.gov.

These findings suggest that activation of EGFR, KRAS, and c-KIT signaling can serve as bypass mechanisms, allowing cancer cells to evade ALK inhibition by reactivating downstream survival pathways independently of ALK genetic alterations amegroups.orgplos.org. In vitro studies have further supported the role of these pathways, suggesting that targeting the alternative pathway with agents like gefitinib (B1684475) (for EGFR) or imatinib (B729) (for c-KIT) may help reverse this compound resistance amegroups.org.

Upregulation of Hepatocyte Growth Factor/c-Met Signaling

Upregulation of the hepatocyte growth factor (HGF)/c-Met signaling pathway is another important mechanism contributing to acquired resistance to this compound, particularly since this compound also inhibits c-Met amegroups.orgaacrjournals.org. The c-Met receptor tyrosine kinase, when activated by its ligand HGF, can stimulate downstream signaling pathways such as PI3K/AKT/mTOR and MAPK, which are also activated by ALK fusion proteins mdpi.comfrontiersin.org.

Increased expression of HGF and its receptor c-Met has been associated with acquired resistance to various tyrosine kinase inhibitors, including this compound frontiersin.orgfrontiersin.org. Studies have shown that HGF secreted by components of the tumor microenvironment, such as fibroblasts, can activate c-Met signaling in ALK-rearranged lung cancer cells, triggering bypass survival signals and leading to resistance to ALK inhibitors aacrjournals.org. While this compound is a dual inhibitor of ALK and Met, resistance can still emerge through sustained or increased activation of the HGF/c-Met axis aacrjournals.orgnih.gov.

Research indicates that HGF/c-Met signaling can reactivate downstream pathways like MAPK and AKT, which were initially inhibited by this compound nih.gov. This reactivation helps cancer cells maintain proliferation and survival despite ALK inhibition nih.gov. In vitro studies have demonstrated that autocrine HGF expression can induce resistance to kinase inhibitors, and blocking the Met receptor with agents like this compound can reverse this resistance nih.gov. However, the emergence of resistance even to this compound suggests that alternative strategies or combination therapies targeting both ALK and persistently activated c-Met signaling may be necessary nih.gov.

Drug Efflux Pump Activity (e.g., P-glycoprotein/ABCB1)

Increased activity of drug efflux pumps, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene, can contribute to acquired resistance to this compound researchgate.netfrontiersin.org. P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide variety of substrates, including many chemotherapeutic agents and targeted therapies like this compound, out of cancer cells mdpi.commdpi.com. Overexpression or increased activity of P-gp can lead to reduced intracellular concentrations of this compound, thus diminishing its effectiveness researchgate.netmdpi.com.

Studies have shown that this compound is a transport substrate of P-gp researchgate.netmdpi.com. Upregulation of P-gp expression or function after this compound administration has been identified as a mechanism of resistance researchgate.net. This is particularly relevant in certain anatomical sites, such as the central nervous system (CNS), where P-gp is present at the blood-brain barrier and can limit the penetration of this compound into brain tissue, potentially contributing to CNS progression as a site of resistance researchgate.net.

Research indicates that this compound can reverse multidrug resistance mediated by ABCB1 by inhibiting its transport function nih.gov. However, the development of resistance suggests that in some cases, the level of P-gp activity may be sufficient to reduce intracellular this compound concentrations below therapeutic levels, or other resistance mechanisms may be co-occurring researchgate.netfrontiersin.org.

Tumor Microenvironment Contributions to Resistance

The tumor microenvironment (TME), comprising various cell types, extracellular matrix components, and signaling molecules, plays a significant role in the development of acquired resistance to targeted therapies, including this compound frontiersin.orgnih.gov. Interactions between cancer cells and the surrounding stromal cells can provide survival signals that bypass the effects of ALK inhibition aacrjournals.orgfrontiersin.org.

Components of the TME, such as endothelial cells and fibroblasts, can secrete growth factors and cytokines that activate alternative signaling pathways in cancer cells aacrjournals.orgfrontiersin.org. For example, endothelial cells can produce EGFR ligands, while fibroblasts can secrete HGF, both of which can trigger bypass survival signals and reduce sensitivity to ALK inhibitors like this compound aacrjournals.org. This paracrine signaling from stromal cells can lead to the activation of pathways such as EGFR, c-Met, and others, contributing to resistance aacrjournals.orgfrontiersin.org.

Furthermore, the TME can influence resistance through mechanisms like inducing epithelial-mesenchymal transition (EMT), which is associated with increased invasiveness and drug resistance frontiersin.orgaacrjournals.org. Inflammatory cytokines secreted by senescent cells within the TME can also alter the microenvironment and contribute to resistance ersnet.org. Studies have shown that blocking signaling pathways activated by the TME, such as mTOR signaling, can help restore sensitivity to this compound frontiersin.org.

Clinical Research into Crizotinib Efficacy and Patient Outcomes

Efficacy in ROS1-Rearranged NSCLC

Crizotinib has demonstrated marked efficacy in patients with ROS1-rearranged advanced NSCLC and is a standard therapy for this molecular subgroup aacrjournals.orgnih.gov.

The PROFILE 1001 study, a phase 1 expansion cohort, evaluated this compound in patients with ROS1-rearranged NSCLC. Updated results showed an ORR of 72%, a median PFS of 19.3 months, and a median OS of 51.4 months nih.govnih.gov. These findings established a new benchmark for OS in this patient population nih.gov.

Other studies have corroborated these findings. The OO12-01 study in East Asian patients reported an ORR of 71.7% and a median PFS of 15.9 months nih.gov. The EUROS1 cohort, a retrospective study, observed an ORR of 80% and a median PFS of 9.1 months nih.gov. A multicenter retrospective analysis showed an ORR of 72%, a median PFS of 20.9 months, and a median OS of 52.7 months in real-world individuals with ROS1-rearranged NSCLC mdpi.com.

Data Table: Efficacy of this compound in ROS1-Rearranged NSCLC

| Study | Patient Population | ORR | Median PFS | Median OS |

| PROFILE 1001 | Advanced | 72% | 19.3 months | 51.4 months |

| OO12-01 | East Asian | 71.7% | 15.9 months | Not specified |

| EUROS1 | European | 80% | 9.1 months | Not specified |

| Retrospective | Real-world | 72% | 20.9 months | 52.7 months |

Efficacy in c-Met-Amplified/Activated Cancers (e.g., Gastroesophageal Cancers)

This compound is a potent inhibitor of c-Met aacrjournals.org. Its efficacy in c-Met-altered cancers has been investigated, although its role is less established compared to ALK and ROS1 alterations aacrjournals.orgaacrjournals.org.

Data Table: Efficacy of this compound in c-Met-Altered Cancers

| Cancer Type / MET Alteration | Study | Patient Setting | ORR | Median PFS | Median OS |

| NSCLC / MET Deregulation | METROS (Phase II) | Pretreated | 27% | 4.4 months | 5.4 months |

| NSCLC / MET Alterations | Turkish Real-life Data | Various | 56.5% | 7.2 months | 18.7 months |

| NSCLC / MET Mutation | Drug Rediscovery Protocol | Advanced | 62.5% | 10.2 months | 13.0 months |

| Gastroesophageal AdenoCA / MET Amp | AcSé-crizotinib (Gastroesophageal) | Chemo-refractory | 55.6% (best overall) | 3.2 months | 8.1 months |

Research in Philadelphia Chromosome-Positive (Ph+) Leukemia

Research has explored the therapeutic potential of this compound in advanced and therapy-resistant Philadelphia chromosome-positive (Ph+) leukemia. This compound has been shown to inhibit the BCR-ABL1 kinase, which is a hallmark of Ph+ leukemia. Studies have indicated that this compound can efficiently suppress the growth of Ph+ cells without affecting the growth of Ph- cells. nih.govaku.edunih.gov Its activity has also been observed in Ph+ patient-derived long-term cultures, irrespective of their responsiveness or resistance to other TKIs. nih.govaku.edunih.gov

The efficacy of this compound in Ph+ leukemia has been supported by in vivo studies using syngeneic mouse models. These models included those driven by BCR-ABL1 or the BCR-ABL1T315I mutation in chronic myeloid leukemia (CML)-like disease, as well as BCR-ABL1-driven acute lymphoblastic leukemia (ALL). nih.govaku.edunih.gov Notably, this compound has shown activity against native BCR-ABL1 and its resistance and compound mutants, including BCR-ABL1 T315I and BCR-ABL1 T315I-E255K. nih.govnih.gov While this compound binds to the ATP-binding site, it also appears to allosterically affect the myristoylation binding pocket, a site targeted by other agents like GNF2 and asciminib. nih.govaku.edunih.gov These findings suggest a potentially unique dual mechanism of action for this compound in this context and strongly support its clinical evaluation for advanced and therapy-resistant Ph+ leukemia. nih.govaku.edunih.gov

Studies on Intracranial Efficacy and Central Nervous System (CNS) Progression

Central nervous system (CNS) metastases are a significant challenge in managing ALK-rearranged NSCLC, with a high frequency of CNS involvement observed in these tumors. amegroups.org The incidence of CNS disease approaches 25% in treatment-naïve patients and can rise to 50% in patients treated with this compound. amegroups.org this compound is considered to have poor penetration of the blood-brain barrier, which may contribute to the development of brain metastases during treatment. amegroups.orgoncotarget.com

However, studies have evaluated the intracranial efficacy of this compound. A subset analysis of the PROFILE 1005 and 1007 clinical trials reported that in ALK-rearranged advanced NSCLC patients treated with this compound, the intracranial disease control rate (DCR) at 12 weeks was 56% and 62% in patients with previously untreated and treated brain metastases, respectively. oncotarget.comascopubs.org The objective response rate (ORR) in these groups was 18% and 33%, respectively. oncotarget.comascopubs.org The median intracranial time to progression (TTP) was 7 months for patients with previously untreated brain metastases and 13.2 months for those with previously treated brain metastases. oncotarget.comascopubs.org

The PROFILE 1014 study, which compared this compound with platinum-pemetrexed chemotherapy in ALK-positive NSCLC, demonstrated a non-significant trend towards improved intracranial TTP with this compound compared to chemotherapy in the intention-to-treat population and in the subgroup with baseline treated and stable brain metastases. amegroups.org At 12 weeks, the intracranial DCR was significantly higher with this compound (85%) compared to chemotherapy (45%) in the subgroup with baseline treated and stable brain metastases. amegroups.orgcancernetwork.com At 24 weeks, the rates were 56% and 25%, respectively. cancernetwork.com this compound treatment was associated with significantly better intracranial disease control rate in patients with previously treated CNS metastases, confirming results from a combined analysis of PROFILE 1005 and PROFILE 1007 studies. amegroups.org

Despite demonstrating intracranial activity, progression of pre-existing or development of new intracranial lesions is a common manifestation of acquired resistance to this compound. ascopubs.org

Intracranial Efficacy Data from PROFILE 1005/1007 (Subset Analysis) oncotarget.comascopubs.org

| Patient Group | Intracranial DCR at 12 Weeks (95% CI) | Intracranial ORR at 12 Weeks | Median Intracranial TTP (95% CI) |

| Previously Untreated Brain Mets | 56% (46% to 66%) | 18% | 7 months (6.7 to 16.4) |

| Previously Treated Brain Mets | 62% (54% to 70%) | 33% | 13.2 months (9.9 to not reached) |

Intracranial Efficacy Data from PROFILE 1014 (Treated and Stable Brain Metastases Subgroup) amegroups.orgcancernetwork.com

| Treatment | Intracranial DCR at 12 Weeks (95% CI) | Intracranial DCR at 24 Weeks | Median Intracranial TTP (95% CI) |

| This compound | 85% (70% to 94%) | 56% | 15.7 months (12.5 vs 12.5 months for chemotherapy) |

| Chemotherapy | 45% (29% to 62%) | 25% | 12.5 months |

Real-World Evidence Studies of this compound Efficacy

Real-world evidence (RWE) studies provide valuable insights into the effectiveness of this compound in routine clinical practice, complementing data from controlled clinical trials. Studies in patients with ALK-positive NSCLC have indicated that outcomes for this compound recipients in real-world settings align with those observed in clinical trials. mdpi.com

Real-world data from Japan on ROS1-positive NSCLC patients treated with this compound also provided evidence of its effectiveness, with a median duration of treatment of 12.9 months regardless of the line of therapy. tandfonline.com Some patients in this study continued this compound treatment for over 33 months. tandfonline.com

Real-World Efficacy Data Examples

Real-World Study in ROS1-Rearranged NSCLC mdpi.com

| Efficacy Endpoint | First-Line this compound (N=43) |

| ORR | 72.1% |

| DCR | 79% |

| Median PFS | 20.9 months (95% CI: 6.02–35.69) |

| Median OS | 52.7 months (95% CI: 13.08–92.31) |

Real-World Study in ALK-Positive NSCLC (North America) mdpi.com

| Efficacy Endpoint | All Patients (N=212) | First-Line (N=137) | Second-/Later-Line (N=75) |

| ORR | 66% | 69% | 60% |

| Median PFS | 9.5 months (95% CI: 8.7, 10.1) | - | - |

| Median OS | 23.4 months (95% CI: 19.5, −) | - | - |

Real-World Study in ALK-Positive NSCLC with Brain Metastases (Chinese Population) oncotarget.com

| Patient Group | Systemic ORR | Brain Lesion ORR | Median Systemic PFS (95% CI) | Median Intracranial PFS (95% CI) | Median OS After Brain Mets |

| All Patients (N=34) | 29.4% | - | 17.7 months (15.2 – 20.3) | - | - |

| Brain Mets Before this compound (N=20) | - | 15.0% | 21.2 months | 20.7 months (17.8 – 23.6) | Not reached |

| Developed Brain Mets After this compound (N=14) | - | - | 13.9 months | - | 10.3 months |

Pharmacodynamic and Pharmacokinetic Research of Crizotinib

Pharmacodynamic Markers and Their Utility in Clinical Trials

Pharmacodynamic (PD) markers are crucial in clinical trials to assess the biological activity of a drug and its effect on target pathways. For crizotinib, PD research has focused on evaluating the inhibition of its target kinases, primarily ALK and MET. Studies have aimed to characterize the relationship between this compound systemic exposure, target inhibition, and clinical outcomes like tumor growth inhibition. nih.gov

Translational pharmacokinetic-pharmacodynamic modeling has been employed to predict the level of ALK or MET inhibition in patient tumors based on simulated plasma concentrations. nih.gov Research findings suggest that specific levels of ALK and MET inhibition are associated with significant tumor growth inhibition in nonclinical models. For instance, one study indicated that 50% ALK inhibition was required for over 50% tumor growth inhibition, while over 90% MET inhibition was necessary for the same effect. nih.gov Based on these models and clinically recommended dosing, it was projected that this compound could achieve over 75% ALK inhibition and over 95% MET inhibition in patient tumors. nih.gov These projections align with observed clinical responses. nih.gov

Biomarkers, including those assessing the phosphorylation status of target receptors like c-Met/HGFR in tumor samples, have been utilized in clinical trials to monitor the pharmacodynamic effects of this compound. fda.gov The detection of genetic aberrations, such as ALK rearrangements, using methods like fluorescence in situ hybridization (FISH), is also a critical component in identifying patients likely to respond to this compound, serving as a predictive biomarker. nih.govnih.govopenaccessjournals.com

Hepatic Metabolism Pathways (e.g., CYP3A4, CYP3A5)

This compound undergoes extensive metabolism primarily in the liver. nih.gov The major enzymes involved in the metabolic clearance of this compound are CYP3A4 and CYP3A5. nih.govdrugbank.compharmgkb.orgtga.gov.au The primary metabolic pathways in humans involve the oxidation of the piperidine (B6355638) ring, leading to the formation of this compound lactam, and O-dealkylation, followed by phase 2 conjugation of the O-dealkylated metabolites. drugbank.comtga.gov.au

This compound lactam (PF-06260182), a racemic mixture of two diastereomers (PF-06270079 and PF-06270080), has been identified as the only active metabolite in humans. drugbank.compharmgkb.org While active, these metabolites are less potent against ALK and MET compared to this compound itself, with approximately 3- to 8-fold lower potency against ALK and 2.5- to 4-fold lower potency against MET in in vitro studies. drugbank.compharmgkb.org The formation of this compound lactam likely involves a two-step process mediated by CYP3A4, CYP3A5, and AOX1. pharmgkb.org CYP3A4 and CYP3A5 are also involved in the further metabolism of this compound lactam. pharmgkb.org

Non-metabolic elimination, such as biliary excretion, may also contribute to this compound clearance. nih.govdrugbank.com Following a single radiolabeled dose, a significant portion of the administered dose is recovered in feces (63%) and urine (22%), with unchanged this compound representing a larger percentage in feces (approximately 53%) than in urine (approximately 2.3%). drugbank.comtga.gov.au

Influence of Drug-Drug Interactions on this compound Exposure

This compound's metabolism by CYP3A4 and CYP3A5 makes it susceptible to drug-drug interactions with agents that either inhibit or induce these enzymes. nih.govresearchgate.net

Strong inhibitors of CYP3A can increase this compound plasma concentrations. nih.goveuropa.eu For example, coadministration of a single 150 mg oral dose of this compound with ketoconazole, a strong CYP3A inhibitor, resulted in a substantial increase in this compound systemic exposure, with the AUC and Cmax increasing by approximately 3.2-fold and 1.4-fold, respectively, compared to this compound administered alone. europa.eupfizermedicalinformation.com Another study showed that coadministration with itraconazole, another strong CYP3A inhibitor, increased this compound steady-state AUC by 57% and Cmax by 33%. pfizermedicalinformation.com

Conversely, strong inducers of CYP3A can decrease this compound plasma concentrations. pharmgkb.orgeuropa.eu Coadministration of a single 250 mg this compound dose with rifampicin, a strong CYP3A inducer, led to significant decreases in this compound exposure, with AUCinf and Cmax decreasing by 82% and 69%, respectively. europa.eu The concurrent use of strong CYP3A inducers, including but not limited to carbamazepine, phenobarbital, phenytoin, rifabutin, rifampicin, and St. John's wort, should be avoided as they may decrease this compound plasma concentrations. nih.goveuropa.eu

The effect of CYP3A inducers or inhibitors on steady-state this compound exposure can be complex due to the time-dependent pharmacokinetics of this compound, including auto-inhibition of CYP3A. pharmgkb.orgfda.gov Studies evaluating these interactions at steady-state are important for predicting their full impact. fda.gov

The aqueous solubility of this compound is pH-dependent, with higher solubility at low (acidic) pH. nih.govtga.gov.au However, coadministration with agents that increase gastric pH, such as proton-pump inhibitors, H2 blockers, or antacids, resulted in only a small decrease in this compound total exposure (approximately 10% decrease in AUCinf with esomeprazole), which was not considered clinically meaningful. europa.eutga.gov.au Therefore, dose adjustments are generally not required when this compound is coadministered with these agents. europa.eutga.gov.au

Transport Protein Interactions (e.g., P-glycoprotein, OCT1, OCT2)

This compound interacts with various transport proteins, which can influence its absorption, distribution, and elimination, as well as potentially affect the pharmacokinetics of coadministered drugs.

In vitro studies suggest that this compound is a substrate for P-glycoprotein (P-gp). tga.gov.aunih.govtga.gov.au P-gp is an efflux transporter that can limit the absorption and tissue penetration of its substrates. nih.gov Mouse model studies have indicated that P-gp primarily restricts the oral availability and brain accumulation of this compound. nih.gov

This compound is also an inhibitor of P-gp in vitro. nih.goveuropa.eunih.govtga.gov.aupfizer.com This inhibition suggests that coadministration of this compound with medicinal products that are substrates of P-gp (e.g., digoxin, dabigatran, colchicine, pravastatin) may lead to increased plasma concentrations and potentially enhanced therapeutic effects or adverse reactions of these coadministered drugs. europa.eutga.gov.aupfizer.com Close clinical surveillance is recommended when this compound is administered with P-gp substrates. europa.eupfizer.com

Furthermore, this compound has been shown to inhibit organic cation transporter 1 (OCT1) and organic cation transporter 2 (OCT2) in vitro. nih.goveuropa.eunih.govtga.gov.aupfizer.comfda.gov OCT1 is a hepatic uptake transporter, while OCT2 is a renal uptake transporter. tga.gov.aufda.gov Inhibition of OCT1 and OCT2 by this compound may increase the plasma concentrations of coadministered drugs that are substrates of these transporters (e.g., metformin, procainamide). europa.eupfizer.comfda.gov However, in vitro studies indicated that this compound did not inhibit other uptake transporters like OATP1B1, OATP1B3, OAT1, or OAT3 at clinically relevant concentrations, suggesting that clinical drug-drug interactions mediated by the inhibition of hepatic or renal uptake by these transporters are unlikely. europa.eutga.gov.aupfizer.com

This compound is also an inhibitor of MATE1 and MATE2-K transporters in vitro, which are involved in renal excretion. nih.gov

Time-Dependent Pharmacokinetics and Auto-inhibition Phenomena

This compound exhibits time-dependent pharmacokinetics. pharmgkb.orgfda.govaacrjournals.org This phenomenon is characterized by a decrease in apparent oral clearance over time with repeated dosing. pharmgkb.orgtga.gov.auaacrjournals.org This reduction in clearance is likely attributable to the auto-inhibition of CYP3A enzymes by this compound. drugbank.comnih.govpharmgkb.orgtga.gov.auresearchgate.netfda.govaacrjournals.org

Following single doses, the mean apparent clearance (CL/F) of this compound was approximately 100 L/hr. drugbank.comtga.gov.autandfonline.com However, at steady-state after multiple doses (250 mg twice daily), the mean apparent clearance was lower, around 60 L/hr to 64 L/hr. drugbank.comtga.gov.aufda.gov This decrease in clearance at steady-state compared to a single dose is consistent with CYP3A auto-inhibition. drugbank.comtga.gov.aufda.gov

In vitro studies using human liver microsomes have demonstrated that this compound is a time-dependent inhibitor of CYP3A, as well as CYP2B6. tga.gov.autga.gov.au Furthermore, this compound may also act as a CYP3A inducer, as it has been shown to increase CYP3A4 mRNA levels in vitro, although without a corresponding increase in CYP3A enzyme activity in that specific context. fda.gov The net effect observed in vivo at steady-state is a reduction in clearance, indicative of dominant auto-inhibition of CYP3A. fda.gov

Steady-state plasma concentrations are typically reached within approximately 15 days of repeated administration with a twice-daily dosing regimen. nih.govtga.gov.aufda.govtga.gov.autandfonline.com The median accumulation ratio at steady-state is around 4.5 to 4.8. tga.gov.aupfizermedicalinformation.comfda.govtga.gov.autandfonline.com

The time-dependent pharmacokinetics and auto-inhibition of CYP3A by this compound have implications for drug-drug interaction studies and predicting the impact of CYP3A modulators on this compound exposure at steady-state. fda.gov

Data Tables

| Pharmacokinetic Parameter (Single Dose) | Value (approximate) | Unit | Source |

| Median Tmax | 4 to 6 | hours | drugbank.comnih.govpfizermedicalinformation.comtga.gov.autandfonline.com |

| Mean Absolute Bioavailability | 43% (range 32-66%) | % | drugbank.comtga.gov.aupfizermedicalinformation.comfda.govtga.gov.au |

| Mean Terminal Half-life | 42 | hours | drugbank.comnih.govtga.gov.autga.gov.autandfonline.com |

| Mean Apparent Clearance (CL/F) | 100 | L/hr | drugbank.comtga.gov.aufda.govtandfonline.com |

| Volume of Distribution (Vss) | 1772 | L | drugbank.comtga.gov.autandfonline.com |

| Protein Binding | 91% | % | drugbank.comnih.govtga.gov.autga.gov.au |

| Pharmacokinetic Parameter (Steady State, 250 mg BID) | Value (approximate) | Unit | Source |

| Time to Steady State | 15 | days | nih.govtga.gov.aufda.govtga.gov.autandfonline.com |

| Median Accumulation Ratio | 4.5 to 4.8 | Ratio | tga.gov.aupfizermedicalinformation.comfda.govtga.gov.autandfonline.com |

| Mean Apparent Clearance (CL/F) | 60 to 64 | L/hr | drugbank.comtga.gov.aufda.gov |

| Mean AUC | 2321 | ng⋅hr/mL | drugbank.com |

| Mean Cmax | 99.6 | ng/mL | drugbank.com |

| Median Tmax | 5.0 | hours | drugbank.com |

| Interaction with CYP3A Modulators | Effect on this compound Exposure (Single Dose) | Source |

| Strong CYP3A Inhibitor (Ketoconazole) | AUC increased by ~3.2-fold, Cmax increased by ~1.4-fold | europa.eupfizermedicalinformation.com |

| Strong CYP3A Inhibitor (Itraconazole) | Steady-state AUC increased by 57%, Cmax by 33% | pfizermedicalinformation.com |

| Strong CYP3A Inducer (Rifampicin) | AUCinf decreased by 82%, Cmax decreased by 69% | europa.eu |

Biomarker Research for Crizotinib Response and Resistance

Predictive Biomarkers for Crizotinib Sensitivity

Predictive biomarkers are essential for identifying patients who are most likely to benefit from this compound treatment. The presence of ALK or ROS1 gene rearrangements are the primary predictive biomarkers for this compound sensitivity in NSCLC. nih.govhematologyandoncology.net

ALK Gene Rearrangement Detection Methodologies (e.g., FISH, RT-PCR, NGS)

Detection of ALK gene rearrangements is critical for identifying patients eligible for this compound therapy. Several methodologies are employed for this purpose:

Fluorescence In Situ Hybridization (FISH): FISH has historically been considered the "gold standard" for detecting ALK rearrangements in NSCLC. nih.govturkjpath.orgnih.gov It uses break-apart probes that bind to the 5' and 3' ends of the ALK gene. A positive result is indicated by a separation of these probes, signifying a rearrangement. nih.govdovepress.com While widely used in clinical trials, FISH can be technically challenging to interpret, particularly with atypical signal patterns, and may miss some translocations due to variations in fusion partners or a low percentage of rearranged cells. oncotarget.commdpi.com The FDA-approved Vysis ALK Break Apart FISH Probe Kit is a common diagnostic assay. mdpi.com

Immunohistochemistry (IHC): IHC detects the overexpression of the ALK protein resulting from gene rearrangements. nih.govturkjpath.org Well-validated IHC assays, such as the Ventana ALK (D5F3) CDx Assay, are now considered an equivalent alternative to FISH for ALK testing according to some guidelines. turkjpath.orgmdpi.comsemanticscholar.org IHC is generally more cost-effective and less technically demanding than FISH. nih.gov

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR detects ALK fusion transcripts at the RNA level. turkjpath.orgsemanticscholar.org This method can identify specific fusion partners, such as the common EML4-ALK fusion. turkjpath.org Studies have shown high sensitivity and specificity for RT-PCR in detecting ALK rearrangements, with good concordance rates compared to FISH and IHC. mdpi.comsemanticscholar.org

Next-Generation Sequencing (NGS): NGS can detect a wide range of ALK fusion partners and breakpoints, as well as concurrent mutations in other genes. semanticscholar.orgdovepress.com NGS can be performed on both DNA and RNA. dovepress.com It has the advantage of identifying multiple genetic alterations simultaneously, providing a more comprehensive molecular profile. dovepress.comspandidos-publications.com NGS has identified ALK rearrangements in cases that were negative or atypical by FISH. nih.govsemanticscholar.org

Research findings indicate that while FISH was the initial gold standard, a multi-modal approach combining IHC, FISH, and NGS may offer the most comprehensive and accurate detection of ALK rearrangements for guiding this compound treatment. nih.gov

ROS1 Gene Rearrangement Detection Methodologies

Similar to ALK, the presence of ROS1 gene rearrangements is a strong predictive biomarker for response to this compound in NSCLC. amegroups.orgnih.gov Detection methodologies for ROS1 rearrangements include:

Fluorescence In Situ Hybridization (FISH): FISH using break-apart probes is also considered a standard method for detecting ROS1 rearrangements. nih.govdovepress.comnih.gov It is widely used in clinical studies evaluating this compound in ROS1-positive patients. nih.gov

Immunohistochemistry (IHC): IHC can detect the expression of the ROS1 protein resulting from rearrangements and can serve as a cost-effective screening method. nih.govdovepress.com However, IHC for ROS1 may have lower specificity compared to FISH. nih.gov

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR can detect specific ROS1 fusion transcripts. nih.govspandidos-publications.com